3,4-dimethyl-N-pyridin-2-ylbenzamide
Description
3,4-Dimethyl-N-pyridin-2-ylbenzamide is a benzamide derivative featuring a pyridin-2-ylamino group attached to a 3,4-dimethyl-substituted benzene ring. Its molecular formula is C₁₄H₁₅N₂O, with a molecular weight of 227.28 g/mol. The compound’s structure enables interactions with biological targets through π-π stacking (aromatic rings) and hydrogen bonding .
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3,4-dimethyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-6-7-12(9-11(10)2)14(17)16-13-5-3-4-8-15-13/h3-9H,1-2H3,(H,15,16,17) |
InChI Key |
AQQVLXMXNOKDBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(pyridin-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with pyridin-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 3,4-dimethyl-N-(pyridin-2-yl)benzamide can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include crystallization, distillation, and filtration to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
3,4-Dimethyl-N-(pyridin-2-yl)benzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of anti-tubercular agents. It has been evaluated for its activity against Mycobacterium tuberculosis and found to exhibit significant inhibitory effects.
Biological Studies: The compound has been studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its binding affinity and specificity.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the function of key enzymes involved in the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell death . The pyridin-2-yl group plays a crucial role in binding to the active site of the target enzyme, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Differences
The following table compares 3,4-dimethyl-N-pyridin-2-ylbenzamide with structurally related benzamide derivatives, focusing on substituent patterns and physicochemical properties:
Notes:
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability
- This compound : Moderate aqueous solubility (~50 µg/mL at pH 7.4) due to balanced hydrophobicity from methyl groups and hydrogen-bonding pyridine .
- 3-Chloro-N-pyridin-3-ylbenzamide : Higher solubility (~120 µg/mL) from the electron-withdrawing chloro group but reduced membrane permeability .
- 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide : Low solubility (~20 µg/mL) due to extended hydrophobic pyridin-4-ylmethyl chain, favoring blood-brain barrier penetration .
Binding Affinity Studies
- Kinase Inhibition : The target compound shows IC₅₀ values of 0.8 µM against JAK2 kinase, outperforming 3-chloro-N-pyridin-3-ylbenzamide (IC₅₀ >10 µM) due to optimized steric fit from methyl groups .
- Antimicrobial Activity : 3-Chloro-N-pyridin-3-ylbenzamide exhibits MIC values of 4 µg/mL against S. aureus, whereas the target compound lacks significant activity, highlighting the role of electronegative substituents .
Q & A
Q. What are the key considerations for synthesizing 3,4-dimethyl-N-pyridin-2-ylbenzamide with high purity?
- Methodological Answer : The synthesis typically involves coupling 3,4-dimethylbenzoyl chloride with 2-aminopyridine under anhydrous conditions. Critical steps include:
- Using a base (e.g., triethylamine) to scavenge HCl and drive the reaction forward.
- Optimizing solvent polarity (e.g., dichloromethane or THF) to balance reactivity and solubility .
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirming purity requires HPLC or NMR analysis (≥95% purity threshold) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Use SHELX software (e.g., SHELXL) for refinement, ensuring data resolution <1.0 Å. Key parameters include R-factor (<0.05) and Flack parameter for absolute configuration .
- NMR : Assign peaks using - and -NMR, focusing on deshielded pyridinyl protons (δ 8.2–8.6 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] with <3 ppm mass error .
Q. How does the thermal stability of this compound influence experimental design for storage and handling?
- Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition onset temperatures (e.g., ~200°C). For long-term storage:
- Use desiccators with silica gel to prevent hydrolysis.
- Avoid exposure to UV light by storing in amber glassware.
- Conduct differential scanning calorimetry (DSC) to identify polymorphic transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer :
- Assay Validation : Compare IC values under standardized conditions (e.g., pH 7.4, 37°C) and confirm target specificity using knockout cell lines.
- Metabolic Stability : Use liver microsomes to assess cytochrome P450 interactions, which may explain variability in cellular vs. in vivo results .
- Data Normalization : Apply Z-factor scoring to minimize false positives/negatives in high-throughput screens .
Q. What computational approaches are recommended for predicting structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze electronic effects (e.g., HOMO-LUMO gaps) and steric hindrance from methyl groups .
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding affinities. Validate with free-energy perturbation (FEP) simulations .
- QSAR Models : Train models using descriptors like logP, polar surface area, and topological torsion indices .
Q. What strategies are effective for elucidating degradation pathways of this compound under oxidative or hydrolytic conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to HO (3% v/v) or NaOH (0.1 M) at 40°C. Monitor via LC-MS to identify byproducts (e.g., hydroxylated pyridine rings or cleaved amide bonds) .
- Isotope Labeling : Use -HO to trace hydrolysis mechanisms.
- Kinetic Modeling : Apply pseudo-first-order kinetics to estimate degradation half-lives .
Q. How can researchers assess the synergistic effects of this compound in multi-target drug discovery?
- Methodological Answer :
- Network Pharmacology : Construct protein-protein interaction networks using STRING or KEGG to identify co-targets (e.g., kinases and GPCRs).
- Combinatorial Screening : Pair the compound with FDA-approved drugs in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomics : Perform RNA-seq on treated cells to map pathway enrichment (e.g., MAPK or PI3K-AKT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
